Hidrocloruro de buparlisib
Descripción general
Descripción
Es una molécula pequeña disponible por vía oral que actúa como un inhibidor de la fosfoinositida 3-quinasa (PI3K) de clase I pan . El hidrocloruro de buparlisib se ha investigado por su potencial en el tratamiento de varios cánceres, incluido el cáncer de mama y el carcinoma de células escamosas de cabeza y cuello .
Aplicaciones Científicas De Investigación
El hidrocloruro de buparlisib se ha estudiado ampliamente por su potencial en el tratamiento del cáncer. Sus aplicaciones incluyen:
Química: Utilizado como compuesto de herramienta para estudiar las vías de señalización PI3K.
Biología: Investigado por sus efectos sobre la proliferación celular, la apoptosis y la angiogénesis.
Medicina: En ensayos clínicos para el tratamiento de varios cánceres, incluido el cáncer de mama y el carcinoma de células escamosas de cabeza y cuello.
Industria: Posible uso en el desarrollo de terapias contra el cáncer dirigidas
Mecanismo De Acción
El hidrocloruro de buparlisib ejerce sus efectos inhibiendo la vía PI3K. Inhibe selectivamente cuatro isómeros de PI3K: PI3Kα, PI3Kβ, PI3Kγ y PI3Kδ. Al unirse competitivamente al dominio quinasa lipídica en la adenosina 5'-trifosfato (ATP), bloquea la vía PI3K/AKT, lo que lleva a la inhibición de la proliferación celular, la promoción de la apoptosis y la reducción de la angiogénesis .
Compuestos similares:
Pictilisib: Otro inhibidor de PI3K con mecanismos similares pero perfiles de selectividad diferentes.
Alpelisib: Inhibe específicamente PI3Kα y se utiliza en combinación con otras terapias para el cáncer de mama.
Copanlisib: Un inhibidor de PI3K con actividad contra PI3Kα y PI3Kδ, utilizado para tratar ciertos tipos de linfoma.
Unicidad: El this compound es único debido a su inhibición pan-clase I PI3K, lo que lo hace efectivo contra múltiples isómeros de PI3K. Este amplio perfil de inhibición le permite dirigirse a varios tipos de cáncer, aunque también provoca una mayor incidencia de efectos secundarios en comparación con los inhibidores más selectivos .
Análisis Bioquímico
Biochemical Properties
Buparlisib hydrochloride selectively inhibits four isomers of PI3K, namely PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . It achieves this by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP), thereby playing a crucial role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis, predominantly by antagonizing the PI3K/AKT pathway .
Cellular Effects
Buparlisib hydrochloride has demonstrated effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been associated with prolonged stable disease (SD) in a small subset of patients with triple-negative breast cancer . Downmodulation of key nodes in the PI3K pathway was observed in patients who achieved SD .
Molecular Mechanism
At the molecular level, Buparlisib hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits four isomers of PI3K by competitively binding the lipid kinase domain on ATP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Buparlisib hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Buparlisib hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Buparlisib hydrochloride is involved in the PI3K pathway . It interacts with enzymes or cofactors in this pathway and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Buparlisib hydrochloride is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de hidrocloruro de buparlisib implica múltiples pasos, comenzando con la preparación de la estructura central de piridinilpirimidina. Los pasos clave incluyen:
Formación del núcleo de piridinilpirimidina: Esto implica la reacción de 2,6-bis(morfolin-4-il)pirimidina con 4-cloro-3-nitropiridina en presencia de una base.
Reducción del grupo nitro: El grupo nitro se reduce a una amina utilizando un agente reductor adecuado como paladio sobre carbono (Pd/C) en atmósfera de hidrógeno.
Introducción del grupo trifluorometilo: El grupo trifluorometilo se introduce a través de una reacción de sustitución nucleófila utilizando un agente trifluorometilante.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen la elección de solventes, el control de la temperatura y las técnicas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrocloruro de buparlisib experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: El grupo nitro en las etapas intermedias se puede reducir a una amina.
Sustitución: El grupo trifluorometilo se introduce a través de la sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: El paladio sobre carbono (Pd/C) en atmósfera de hidrógeno se utiliza comúnmente.
Sustitución: Se utilizan agentes trifluorometilantes como el yoduro de trifluorometilo.
Productos principales: El principal producto formado a partir de estas reacciones es el propio this compound, con una alta pureza que se logra mediante un control cuidadoso de las condiciones de reacción y los pasos de purificación .
Comparación Con Compuestos Similares
Pictilisib: Another PI3K inhibitor with similar mechanisms but different selectivity profiles.
Alpelisib: Specifically inhibits PI3Kα and is used in combination with other therapies for breast cancer.
Copanlisib: A PI3K inhibitor with activity against PI3Kα and PI3Kδ, used for treating certain types of lymphoma.
Uniqueness: Buparlisib Hydrochloride is unique due to its pan-class I PI3K inhibition, making it effective against multiple PI3K isomers. This broad inhibition profile allows it to target various cancer types, although it also results in a higher incidence of side effects compared to more selective inhibitors .
Actividad Biológica
Buparlisib hydrochloride, also known as BKM120, is a selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has garnered significant attention in cancer research due to its potential therapeutic applications. This article explores the biological activity of Buparlisib, focusing on its mechanisms of action, efficacy in various cancer types, and relevant clinical studies.
Buparlisib exerts its effects primarily by inhibiting the PI3K signaling pathway, which is crucial for regulating cell growth, survival, and metabolism. The compound binds to the ATP-binding cleft of PI3K enzymes, effectively blocking their activity. This inhibition leads to decreased phosphorylation of downstream targets such as Akt and mTOR, resulting in reduced cell proliferation and increased apoptosis in cancer cells .
Key Signaling Pathways Affected by Buparlisib
- PI3K/AKT/mTOR Pathway : Inhibition leads to cell cycle arrest and apoptosis.
- Microtubule Dynamics : Buparlisib also interferes with microtubule stability, causing mitotic arrest .
- Cell Cycle Regulation : The compound induces G1/S phase arrest in various cancer cell lines .
In Vitro Studies
Numerous studies have evaluated the in vitro effects of Buparlisib on different cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell viability) for Buparlisib across several types of cancer cells:
Cell Line | IC50 (nM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 64 - 916 | |
LNCaP (Prostate Cancer) | 100 - 200 | |
A4573 (Soft Tissue Sarcoma) | 200 - 300 | |
TC-32 (Ewing Sarcoma) | 150 - 250 | |
Glioblastoma | <100 |
Efficacy in Cancer Treatment
Buparlisib has shown promising results in various clinical settings:
- Breast Cancer : In a phase II study, Buparlisib demonstrated efficacy in patients with HER2-negative metastatic breast cancer. The treatment led to a significant reduction in tumor size and improved progression-free survival rates .
- Glioblastoma : Preclinical studies indicate that Buparlisib can penetrate the blood-brain barrier, making it a potential candidate for treating glioblastoma. Its efficacy was confirmed in both in vitro and in vivo models .
- Combination Therapies : Research has suggested that combining Buparlisib with other therapeutic agents may enhance its anticancer effects. For instance, combining it with chemotherapy or other targeted therapies has shown synergistic effects in preclinical models .
Case Studies
-
Case Study on Breast Cancer :
A patient with HER2-negative metastatic breast cancer received Buparlisib as part of a clinical trial. After six months of treatment, imaging studies revealed a significant reduction in tumor burden, correlating with decreased levels of phosphorylated Akt and mTOR signaling . -
Case Study on Glioblastoma :
In a clinical trial involving glioblastoma patients, administration of Buparlisib led to improved cognitive function and quality of life alongside tumor stabilization. The study highlighted the importance of monitoring PI3K pathway activity as a biomarker for treatment response .
Propiedades
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLYAXBXJXEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156980 | |
Record name | Buparlisib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312445-63-8 | |
Record name | Buparlisib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312445638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buparlisib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BKM120-AAA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPARLISIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194LK4P5K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.